molecular formula C11H14O3 B2982116 Methyl 2-(benzyloxy)propanoate CAS No. 53346-03-5

Methyl 2-(benzyloxy)propanoate

Cat. No. B2982116
CAS RN: 53346-03-5
M. Wt: 194.23
InChI Key: VYUWVGDHZQNXOP-UHFFFAOYSA-N
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Description

Methyl 2-(benzyloxy)propanoate is a chemical compound that is widely used in scientific research. It is a colorless liquid that is soluble in organic solvents such as ethanol and ether. This compound has many applications in the field of chemistry and biochemistry.

Scientific Research Applications

Alcohol Protection and Benzylation Reactions

Methyl 2-(benzyloxy)propanoate has been used in the field of organic synthesis, particularly in alcohol protection and benzylation reactions. It plays a role in the synthesis of various organic compounds by acting as a protecting group or participating in coupling reactions. One example is its use in the protection of alcohols using 2-benzyloxy-1-methylpyridinium trifluoromethanesulfonate, demonstrating its utility in organic synthesis and waste disposal (Poon, Albiniak, & Dudley, 2007).

Catalyst in Chemical Production

Methyl 2-(benzyloxy)propanoate has been identified as a catalyst in chemical processes, such as the production of other esters. It has been associated with the methoxycarbonylation of ethene, indicating its potential in industrial chemical synthesis (Clegg et al., 1999).

Agricultural and Herbicidal Applications

In agriculture, methyl 2-(benzyloxy)propanoate derivatives have been studied for their herbicidal properties. For instance, methyl 2-[4-(2,4-dichlorophenoxy)phenoxy]propanoate, a derivative, has been shown to affect the growth and development of certain plant species, highlighting its potential use in weed control (Shimabukuro et al., 1978).

Pharmaceutical Research

Methyl 2-(benzyloxy)propanoate derivatives have also been explored in pharmaceutical research. For example, ester prodrugs of ketoprofen, synthesized using this compound, have been evaluated for reducing hepatotoxicity and gastrointestinal irritation in oral treatments (Mazumder et al., 2021).

Organic Chemistry and Synthesis

The compound has been used in organic chemistry for the generation of N-sodioazomethine ylides and their cycloadditions with unsaturated esters, demonstrating its versatility in synthetic organic chemistry (Kanemasa, Yoshioka, & Tsuge, 1989).

Inhibitor in Corrosion Studies

It has been studied as a corrosion inhibitor, specifically methyl 3-(2-oxo-2H-1,4-benzoxazin-3-yl) propanoate, for its potential to protect metals like carbon steel in acidic environments, indicating its application in material science (Hachama et al., 2016).

Future Directions

: Ambeed, Inc. - Methyl 2-(benzyloxy)propanoate : Organic Syntheses Procedure : VWR - Methyl 2-(benzyloxy)propanoate 95%

properties

IUPAC Name

methyl 2-phenylmethoxypropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-9(11(12)13-2)14-8-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYUWVGDHZQNXOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)OCC1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(benzyloxy)propanoate

Synthesis routes and methods I

Procedure details

To a pre-cooled solution of potassium tertiary butoxide (538.4 g) in DMF (1750 ml) at −20 to −10° C., added racemic methyl lactate compound of formula-11 (500 g) followed by benzyl chloride (547 g) at −20 to −10° C. and the reaction mixture was stirred for 5 hours at the same temperature. After completion of the reaction, the reaction mixture was quenched with water and the reaction mixture was extracted with ethyl acetate. The ethyl acetate layer was washed with water and 10% sodium chloride solution and then distilled off the solvent from ethyl acetate layer under reduced pressure to get the title compound as a residue. The obtained residue was taken into next step without isolation.
Quantity
538.4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
1750 mL
Type
solvent
Reaction Step One
Quantity
547 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a pre-cooled solution of racemic methyl lactate (200 g) in dimethyl formamide (400 ml) at 0-10° C., added benzyl chloride (218.8 g). Sodium tertiary butoxide (224.6 g) was added to the reaction mixture at 0-10° C. and stirred for 6 hours at 25-35° C. After completion of the reaction, the reaction mixture was quenched with water and extracted with toluene. The toluene layer was washed with water followed by 10% sodium chloride solution. The obtained toluene layer containing title compound was taken to next step.
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
218.8 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
224.6 g
Type
reactant
Reaction Step Two

Citations

For This Compound
6
Citations
CH Heathcock, MC Pirrung, SD Young… - Journal of the …, 1984 - ACS Publications
A number of lactate esters have been synthesized and stereochemistry of the reactions of their enolates with aldehydes examined. Dioxolanones 3 and 4 and oxazolanone 10 show low …
Number of citations: 71 pubs.acs.org
G Guanti, L Banfi, K Powles, M Rasparini… - Tetrahedron …, 2001 - Elsevier
A new asymmetric synthesis of (R)-chlozolinate 1, an important antifungal agent, based on the enzymatic asymmetrization of diethyl 2-benzyloxy-2-methylmalonate, is reported. …
Number of citations: 15 www.sciencedirect.com
I Lukić, S Carlin, U Vrhovsek - Foods, 2020 - mdpi.com
To differentiate white wines from Croatian indigenous varieties, volatile aroma compounds were isolated by headspace solid-phase microextraction (HS-SPME) and analyzed by …
Number of citations: 15 www.mdpi.com
JR Mazzone - 2011 - search.proquest.com
The development of the zinc-mediated tandem chain extension-acylation reaction for the synthesis of spiro-fused ketals was successfully accomplished. The incorporation of a methyl-…
Number of citations: 3 search.proquest.com
L Gong, W Zou, K Zheng, B Shi, M Liu - Journal of ethnopharmacology, 2021 - Elsevier
Ethnopharmacological relevance Herba Patriniae has been used for thousands of years in China as a traditional Chinese medicine with heat-clearing and detoxicating effects. It is …
Number of citations: 25 www.sciencedirect.com
C Dubost, B Leroy, IE Markó, B Tinant, JP Declercq… - Tetrahedron, 2004 - Elsevier
Enantiomerically pure syn–anti and syn–syn configured triol units are efficiently synthesized by the SnCl 4 mediated allylation of chiral α-benzyloxyaldehydes with the uniquely …
Number of citations: 29 www.sciencedirect.com

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